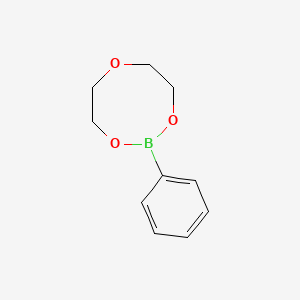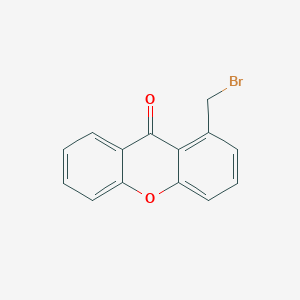
1-(Bromomethyl)-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-9H-xanthen-9-one is an organic compound that belongs to the xanthene family It is characterized by a bromomethyl group attached to the xanthene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-9H-xanthen-9-one can be synthesized through several methods. One common approach involves the bromination of 9H-xanthen-9-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an organic solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The choice of solvent and reaction conditions can be optimized for scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-9H-xanthen-9-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Various substituted xanthene derivatives.
Oxidation Reactions: Xanthone derivatives.
Reduction Reactions: Methyl-substituted xanthene derivatives.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of materials with specific optical properties, such as dyes and pigments
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-9H-xanthen-9-one primarily involves its reactivity due to the presence of the bromomethyl group. This group can participate in various nucleophilic substitution reactions, leading to the formation of new chemical bonds. The xanthene core can also interact with biological molecules, potentially affecting cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
9H-xanthen-9-one: The parent compound without the bromomethyl group.
1-(Chloromethyl)-9H-xanthen-9-one: Similar structure with a chloromethyl group instead of a bromomethyl group.
1-(Hydroxymethyl)-9H-xanthen-9-one: Contains a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
1-(Bromomethyl)-9H-xanthen-9-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom makes the compound more reactive in nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives .
Propiedades
Número CAS |
53424-10-5 |
|---|---|
Fórmula molecular |
C14H9BrO2 |
Peso molecular |
289.12 g/mol |
Nombre IUPAC |
1-(bromomethyl)xanthen-9-one |
InChI |
InChI=1S/C14H9BrO2/c15-8-9-4-3-7-12-13(9)14(16)10-5-1-2-6-11(10)17-12/h1-7H,8H2 |
Clave InChI |
BJOAZJXOBLJOBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3O2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Propan-2-yl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14647371.png)
![7-Chloro-3,3-dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647372.png)
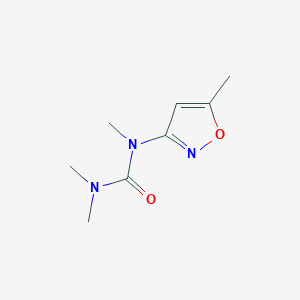

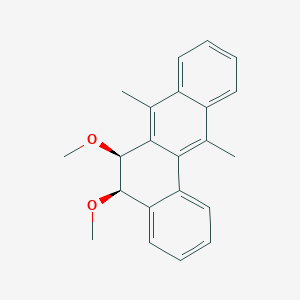
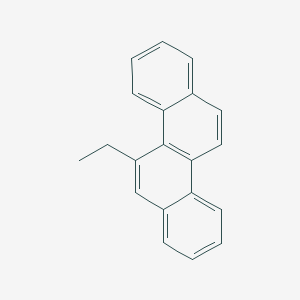
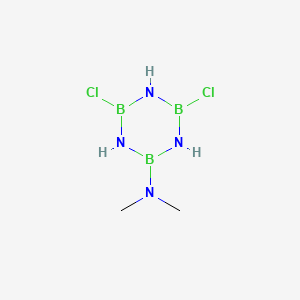

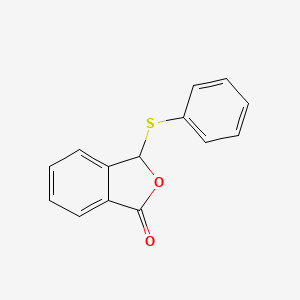
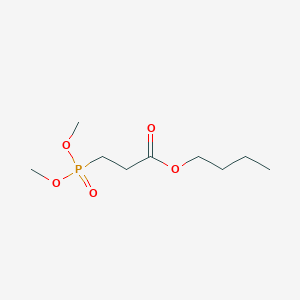


![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)
